molecular formula C9H12ClF2N3O4 B562641 1'-Epi Gemcitabine-13C,15N2 Hydrochloride CAS No. 1262897-74-4

1'-Epi Gemcitabine-13C,15N2 Hydrochloride

Cat. No.: B562641
CAS No.: 1262897-74-4
M. Wt: 302.637
InChI Key: OKKDEIYWILRZIA-YUECSCTESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1’-Epi Gemcitabine-13C,15N2 Hydrochloride is a labeled analogue of 1’-Epi Gemcitabine Hydrochloride, which is an α-Anomer of Gemcitabine. This compound is primarily used in scientific research for its unique properties and applications. It is a stable isotope-labeled compound, which makes it valuable for various analytical and research purposes .

Preparation Methods

The synthesis of 1’-Epi Gemcitabine-13C,15N2 Hydrochloride involves several steps, including the incorporation of carbon-13 and nitrogen-15 isotopes. The synthetic route typically starts with the preparation of the labeled nucleoside, followed by its conversion to the hydrochloride salt. The reaction conditions often involve the use of specific solvents and catalysts to ensure the incorporation of the isotopes at the desired positions .

Industrial production methods for this compound are similar to those used in laboratory settings but are scaled up to meet commercial demands. The process involves stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

1’-Epi Gemcitabine-13C,15N2 Hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles like hydroxide ions.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols .

Mechanism of Action

The mechanism of action of 1’-Epi Gemcitabine-13C,15N2 Hydrochloride involves its incorporation into DNA, where it inhibits DNA synthesis and repair. This leads to cell cycle arrest and apoptosis (programmed cell death). The compound targets specific molecular pathways, including the inhibition of ribonucleotide reductase and DNA polymerase .

Comparison with Similar Compounds

1’-Epi Gemcitabine-13C,15N2 Hydrochloride is unique due to its stable isotope labeling, which allows for precise quantification and tracking in various research applications. Similar compounds include:

These compounds share similar mechanisms of action but differ in their specific applications and labeling, which provides unique advantages in research settings .

Properties

IUPAC Name

4-amino-1-[(2S,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl](213C,1,3-15N2)pyrimidin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2N3O4.ClH/c10-9(11)6(16)4(3-15)18-7(9)14-2-1-5(12)13-8(14)17;/h1-2,4,6-7,15-16H,3H2,(H2,12,13,17);1H/t4-,6-,7+;/m1./s1/i8+1,13+1,14+1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKKDEIYWILRZIA-YUECSCTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C[15N]([13C](=O)[15N]=C1N)[C@@H]2C([C@@H]([C@H](O2)CO)O)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClF2N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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